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Compound of Interest

Compound Name: Triphenyl phosphite

Cat. No.: B1681583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

triphenyl phosphite, a widely used organophosphorus compound. The information presented

herein is intended to serve as a valuable resource for researchers and professionals involved

in chemical synthesis, characterization, and drug development. This guide includes detailed

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data
The following tables summarize the essential NMR, IR, and MS data for triphenyl phosphite.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (δ) ppm Multiplicity Assignment

~7.20 - 7.40 Multiplet Aromatic Protons (C₆H₅)

Note: The aromatic protons of the three phenyl groups overlap, resulting in a complex multiplet

in the specified region.
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Table 2: ¹³C NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (δ) ppm Assignment

~121 Aromatic CH

~125 Aromatic CH

~129 Aromatic CH

~151 Aromatic C-O

Note: The chemical shifts for the aromatic carbons may show slight variations depending on

the solvent and experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for Triphenyl Phosphite

Chemical Shift (δ) ppm Reference

~127 85% H₃PO₄

Infrared (IR) Spectroscopy
Table 4: Characteristic Infrared Absorption Bands for Triphenyl Phosphite

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch

1590 Strong C=C Aromatic Ring Stretch

1490 Strong C=C Aromatic Ring Stretch

1190 Strong P-O-C Asymmetric Stretch

850 Strong P-O-C Symmetric Stretch

750 - 690 Strong
Aromatic C-H Out-of-Plane

Bend
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Mass Spectrometry (MS)
Table 5: Major Mass Spectrometry Fragments for Triphenyl Phosphite (Electron Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

310 ~100 [M]⁺ (Molecular Ion)

217 High [M - C₆H₅O]⁺

140 Medium [(C₆H₅O)P]⁺

94 High [C₆H₅OH]⁺

77 High [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 10-20 mg of triphenyl phosphite and

dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5

mm NMR tube.[1][2][3] Ensure the sample is fully dissolved and the solution is

homogeneous.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]
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Temperature: 298 K.

¹H NMR Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

(CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.1.2. ³¹P NMR Spectroscopy

Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR spectroscopy.

Instrument Parameters:

Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a

frequency corresponding to the ¹H field strength (e.g., 162 MHz for a 400 MHz

spectrometer).

Nucleus: ³¹P.
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Solvent: CDCl₃.

Reference: External 85% phosphoric acid (H₃PO₄) at 0.00 ppm.[5]

Temperature: 298 K.

Parameters:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 5-10 seconds.

Number of Scans: 64-128.

Data Processing: Process the data as described for ¹H and ¹³C NMR, referencing the

spectrum to the external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As triphenyl phosphite is a liquid at room temperature, the neat liquid

can be analyzed directly.[6] Place a single drop of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[7]

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared Spectrometer.

Accessory: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Acquisition and Processing:

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the triphenyl phosphite sample into the

mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-

MS system) if volatile.[8]

Instrument Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[9]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio (m/z) and

relative abundance of the ions produced. The resulting mass spectrum is then analyzed to

identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

compound like triphenyl phosphite.
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Spectroscopic Analysis Workflow for Triphenyl Phosphite
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Caption: Logical workflow for the spectroscopic analysis of triphenyl phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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